molecular formula C15H16N2O B4450146 N-(3-methylbenzyl)-N'-phenylurea

N-(3-methylbenzyl)-N'-phenylurea

Cat. No.: B4450146
M. Wt: 240.30 g/mol
InChI Key: JRGZVIBWRFJGQR-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by a urea backbone with a 3-methylbenzyl group attached to one nitrogen and a phenyl group to the other. The structural flexibility of phenylureas—modulated by substituents on the aromatic rings—allows for tailored physicochemical and biological properties. This article compares this compound with structurally similar phenylurea derivatives, emphasizing substituent-driven functional differences.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Phenylurea derivatives share a common urea core but differ in substituents on the aryl groups. The substituents influence electronic, steric, and hydrogen-bonding properties, which dictate their biological activity. Below is a comparison of N-(3-methylbenzyl)-N'-phenylurea and its analogs:

Compound Name Substituents Key Applications Potency/Activity Notes References
This compound 3-Methylbenzyl, Phenyl Hypothetical: Cytokinin, Anticancer* Predicted moderate activity Not directly studied
CPPU (N-(2-Chloro-4-pyridyl)-N'-Phenylurea) 2-Chloro-4-pyridyl, Phenyl Fruit growth promotion (kiwifruit, grapes) High cytokinin activity (1000× purine-based CKs)
TDZ (Thidiazuron) 1,2,3-Thiadiazol-5-yl, Phenyl Plant tissue culture, senescence delay Strong CK receptor activation
N-(4-Methoxybenzoyl)-N'-Phenylurea 4-Methoxybenzoyl, Phenyl CNS depressant Higher activity than bromisoval
N-(4-Methylbenzoyl)-N'-Phenylurea 4-Methylbenzoyl, Phenyl Cytotoxic (HeLa cells) IC₅₀ lower than hydroxyurea
N-(2-Chlorobenzoyl)-N'-Phenylurea 2-Chlorobenzoyl, Phenyl Anticancer (HeLa cells) Moderate cytotoxicity

Activity Profiles

  • Cytokinin Activity : CPPU and TDZ exhibit potent cytokinin effects, enhancing fruit size and delaying senescence via CK receptor binding . The 2-chloro-4-pyridyl group in CPPU enhances stability and bioactivity compared to simpler phenyl groups.
  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., chloro, methoxy) on benzoyl/phenyl rings show cytotoxicity. For example, N-(4-methylbenzoyl)-N'-phenylurea demonstrated lower IC₂₀ values than hydroxyurea against HeLa cells .
  • CNS Effects : Methoxy-substituted benzoyl groups (e.g., N-(4-methoxybenzoyl)-N'-phenylurea) enhance CNS depressant activity, likely due to improved membrane permeability .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-6-5-7-13(10-12)11-16-15(18)17-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZVIBWRFJGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-methylbenzyl)-N'-phenylurea
N-(3-methylbenzyl)-N'-phenylurea
N-(3-methylbenzyl)-N'-phenylurea
N-(3-methylbenzyl)-N'-phenylurea
N-(3-methylbenzyl)-N'-phenylurea
N-(3-methylbenzyl)-N'-phenylurea

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